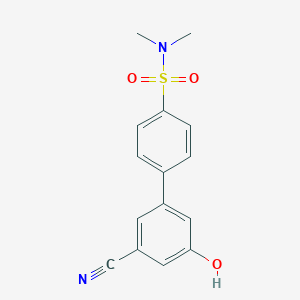
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-CYP-95) is an organic compound that has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is a white, crystalline solid with a melting point of 156-158°C. 3-CYP-95 is a useful building block for organic synthesis due to its high purity, low cost, and wide range of reactivity.
Scientific Research Applications
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications, including drug synthesis, agrochemical synthesis, and dye synthesis. It has also been used in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. Additionally, 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in the synthesis of polymers and other materials for use in medical and industrial applications.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is not fully understood. However, it is known to act as a nucleophile in the presence of electrophiles. This allows it to react with various electrophilic compounds, such as aromatic rings, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% are not well-understood. However, it is known to be an effective catalyst for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also known to be non-toxic, non-irritating, and non-allergenic.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments include its low cost, high purity, and wide range of reactivity. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory settings. The main limitation of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is its lack of solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and agrochemical synthesis. Additionally, further research could be done to explore the use of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in the synthesis of polymers and other materials for use in medical and industrial applications. Finally, further research could be done to explore the potential of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% as a green solvent for organic synthesis.
Synthesis Methods
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by the reaction of 4-N,N-dimethylsulfamoylphenol and sodium hypochlorite in the presence of sodium hydroxide. This reaction produces a sodium salt of 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%, which is then purified by recrystallization. The purity of the final product can be determined by high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-5-3-12(4-6-15)13-7-11(10-16)8-14(18)9-13/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGMWCJFLWZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


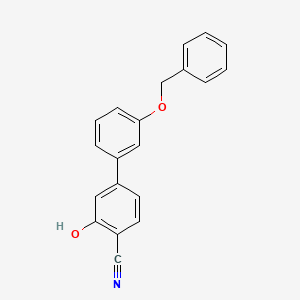




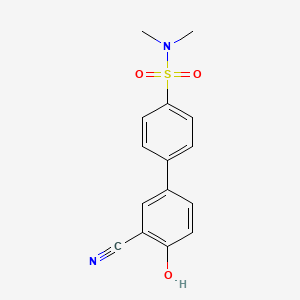


![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)
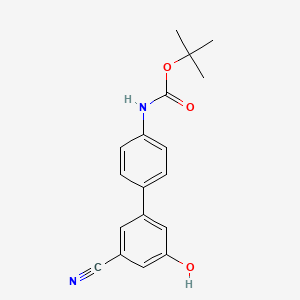
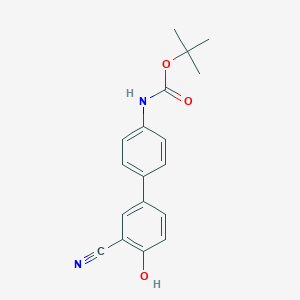
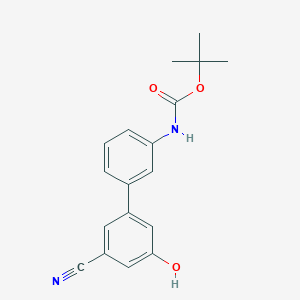
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)